S-(1H-benzotriazol-1-ylmethyl) ethanethioate
Description
1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE is a compound that features a benzotriazole moiety linked to an ethanone group via a sulfanyl bridge. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
S-(benzotriazol-1-ylmethyl) ethanethioate |
InChI |
InChI=1S/C9H9N3OS/c1-7(13)14-6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3 |
InChI Key |
DQAAZQVVVRFAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE typically involves the reaction of benzotriazole with ethanone derivatives under specific conditions. One common method includes the use of 1H-benzotriazole and ethanone in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions is crucial to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes . The compound’s sulfanyl bridge may also play a role in modulating its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 2-(1H-benzotriazol-1-yl)acetonitrile
Uniqueness
1-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]ETHANONE is unique due to its specific combination of a benzotriazole moiety and an ethanone group linked by a sulfanyl bridge. This structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
